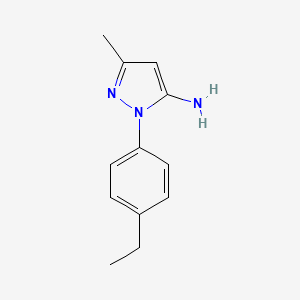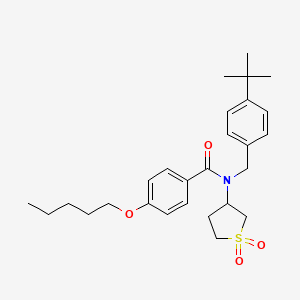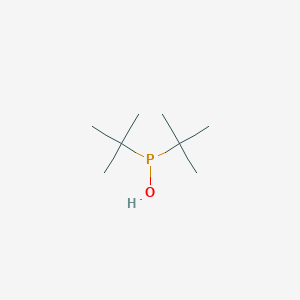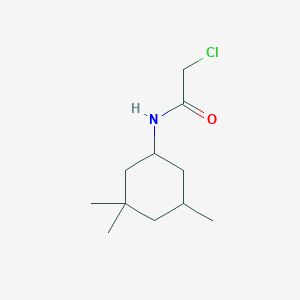![molecular formula C13H15NO4 B12121657 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid CAS No. 32392-60-2](/img/structure/B12121657.png)
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3,5-dioxo-4-azatriciclo[52102,6]dec-8-en-4-il)butanoico es un complejo compuesto orgánico conocido por su estructura tricíclica única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-(3,5-dioxo-4-azatriciclo[5.2.1.02,6]dec-8-en-4-il)butanoico típicamente involucra el uso de 4-isocianatometil-4-azatriciclo[5.2.1.02,6-endo]dec-8-eno-3,5-diona como material de partida. Este compuesto experimenta reacciones con varios electrófilos para formar nuevas ureas, carbamatos y carboxamidas .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. la síntesis en un entorno de laboratorio involucra técnicas de síntesis orgánica estándar, incluyendo el uso de solventes, catalizadores y condiciones de reacción controladas para asegurar que se obtenga el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-(3,5-dioxo-4-azatriciclo[5.2.1.02,6]dec-8-en-4-il)butanoico puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes y catalizadores para lograr las transformaciones deseadas .
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diferentes ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-(3,5-dioxo-4-azatriciclo[5.2.1.02,6]dec-8-en-4-il)butanoico tiene varias aplicaciones de investigación científica, incluyendo:
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo sus interacciones con varias biomoléculas.
Medicina: Se está realizando investigación para explorar sus potenciales aplicaciones terapéuticas, como en el desarrollo de fármacos.
Industria: El compuesto se investiga para su uso en la producción de polímeros y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3,5-dioxo-4-azatriciclo[5.2.1.02,6]dec-8-en-4-il)butanoico involucra su interacción con objetivos moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad. Esto puede conducir a varios efectos biológicos, dependiendo del objetivo específico y la vía involucrada .
Comparación Con Compuestos Similares
Compuestos similares:
- Ácido 2-(3,5-dioxo-4-azatriciclo[5.2.1.02,6]dec-8-en-4-il)acético
- Ácido 4-(3,5-dioxo-4-azatriciclo[5.2.1.02,6]dec-8-en-4-il)benzoico
Unicidad: El ácido 2-(3,5-dioxo-4-azatriciclo[52102,6]dec-8-en-4-il)butanoico es único debido a su parte de ácido butanoico, lo que lo diferencia de compuestos similares como el ácido 2-(3,5-dioxo-4-azatriciclo[52102,6]dec-8-en-4-il)acético
Propiedades
Número CAS |
32392-60-2 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-8(13(17)18)14-11(15)9-6-3-4-7(5-6)10(9)12(14)16/h3-4,6-10H,2,5H2,1H3,(H,17,18) |
Clave InChI |
KHLRFDMEPYDAIB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)
![Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B12121591.png)





![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)




